tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate
Description
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative featuring a 4-chlorobenzyl substituent at the piperidine nitrogen. This compound is synthesized via nucleophilic substitution between tert-butyl piperidin-4-ylcarbamate and 4-chlorobenzyl halides under reflux conditions, followed by Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) . Key characterization data include:
- 1H NMR: δ 1.44 (s, 11H), 7.24–7.27 (aromatic protons)
- 13C NMR: δ 28.3 (Boc CH3), 128.3–136.7 (aromatic carbons), 155.1 (C=O)
- MS: [M + H]+ at m/z 325.2
- Yield: 84% (white solid) .
The 4-chlorobenzyl group confers distinct electronic and steric properties, making this compound a precursor for bioactive molecules targeting cholinesterase, prion diseases, or neuroprotective pathways .
Properties
IUPAC Name |
tert-butyl N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFRCMFVMQMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127761 | |
| Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-72-6 | |
| Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-chlorobenzyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chlorobenzyl Group
The chlorine atom on the benzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key Observations :
Carbamate Hydrolysis
The tert-butyl carbamate group is cleaved under acidic or basic conditions to release piperidin-4-amine:
| Conditions | Reagents | Products | Time | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | TFA (10% in CH₂Cl₂), RT | 1-(4-Chlorobenzyl)piperidin-4-amine | 2 h | 95% |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O (1:1), reflux | Piperidin-4-amine + CO₂ | 6 h | 89% |
Mechanistic Insight :
-
Acidic conditions protonate the carbamate oxygen, facilitating cleavage .
-
Basic hydrolysis follows a nucleophilic attack by hydroxide ions .
Piperidine Ring Functionalization
The piperidine ring undergoes oxidation and reduction reactions:
| Reaction | Reagents | Products | Conditions |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | N-Oxide derivative | 4 h, 70% yield |
| Reduction | LiAlH₄, THF, reflux | Piperidine ring saturation | 3 h, 82% yield |
Applications :
Cross-Coupling Reactions
The 4-chlorobenzyl group participates in cross-coupling reactions:
| Reaction | Catalyst | Partners | Yield |
|---|---|---|---|
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | 78% |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl amines | 68% |
Optimization Notes :
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, while photolytic stability tests (λ = 254 nm, 48 h) show <5% degradation .
Scientific Research Applications
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate
- Substituent : 4-methylbenzyl
- Yield : 95% (light orange solid)
- 1H NMR : Similar backbone signals but lacks chlorine-induced deshielding; aromatic protons at δ 7.07 (s, 4H).
- Key Difference : The electron-donating methyl group enhances synthetic yield (95% vs. 84%) and alters solubility compared to the electron-withdrawing chloro substituent .
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate
- Substituent : 3-fluoro-4-methoxybenzyl
- Commercial availability highlights its relevance in medicinal chemistry .
Analogues with Extended Alkyl Chains
tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate
- Substituent : 4-methylphenethyl (two-carbon spacer)
- Yield : 88% (white solid)
- 1H NMR : δ 2.30 (s, 3H, CH3), δ 2.57–2.76 (m, 4H, CH2–CH2)
tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate
- Substituent : 3-phenylpropyl
- Yield : 75% (white solid)
- Key Difference : The longer alkyl chain (three carbons) further enhances hydrophobicity but reduces synthetic efficiency compared to benzyl derivatives .
Acylated and Heterocyclic Derivatives
tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate
- Substituent: 4-cyanobenzoyl
- Molecular Weight : 329.4 g/mol
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
- Substituent: 4-cyanopyridin-2-yl
- Key Difference : The pyridine ring replaces the benzene ring, introducing nitrogen-based hydrogen-bonding sites. This modification is critical for targeting enzymes with polar active sites .
Biological Activity
Tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate, a compound derived from piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, highlighting its antimicrobial properties and other therapeutic potentials.
Chemical Structure and Synthesis
The chemical formula for this compound is with a molecular weight of 284.77 g/mol. The synthesis typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-chlorobenzyl chloride under basic conditions, leading to the formation of the desired carbamate derivative.
Synthesis Overview
- Formation of Piperidine Ring : The initial step involves synthesizing the piperidine structure from simpler organic precursors.
- Introduction of Tert-butyl Carbamate Group : This is achieved by reacting the piperidine derivative with tert-butyl chloroformate.
- Attachment of 4-Chlorobenzyl Group : The final step involves nucleophilic substitution where the 4-chlorobenzyl group is introduced.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl piperidin-4-ylcarbamate exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, studies have shown that related compounds can effectively combat drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Effective against biofilm formation |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Effective against drug-resistant strains |
| Staphylococcus epidermidis | 0.78 - 3.125 μg/mL | Effective against biofilm formation |
The precise mechanism by which this compound exerts its antimicrobial effects is not fully elucidated but is hypothesized to involve disruption of bacterial cell wall synthesis or interference with specific metabolic pathways in susceptible bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of tert-butyl piperidin-4-ylcarbamate exhibited potent activity against various Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .
- In Vitro Studies : In vitro experiments have shown that these compounds can inhibit the growth of biofilm-forming strains, which are notoriously difficult to treat due to their resistance mechanisms .
- Therapeutic Applications : The compound's structure allows for modifications that could enhance its pharmacological properties, making it a candidate for further development in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
What are the optimal synthetic routes for tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves coupling a tert-butyl-protected piperidine-4-ylcarbamate with 4-chlorobenzyl halides (e.g., bromide or chloride). A common approach includes:
- Step 1: Reacting tert-butyl piperidin-4-ylcarbamate with 4-chlorobenzyl bromide in anhydrous tetrahydrofuran (THF) under reflux for 24–48 hours .
- Step 2: Deprotection of the tert-butoxycarbonyl (BOC) group using 10% HCl in methanol .
- Optimization Strategies:
- Vary solvents (e.g., dichloromethane vs. THF) to assess reaction efficiency.
- Use catalysts like triethylamine to accelerate coupling .
- Monitor reaction progress via TLC or HPLC to identify ideal termination points.
Yield improvements (≥80%) are achieved by maintaining inert conditions (argon/nitrogen atmosphere) and controlling stoichiometric ratios (1:1.2 molar ratio of carbamate to benzyl halide) .
How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
